molecular formula C8H11NOS2 B15169453 (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide CAS No. 915791-97-8

(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide

Cat. No.: B15169453
CAS No.: 915791-97-8
M. Wt: 201.3 g/mol
InChI Key: WRWZJCTVCCDYBR-LURJTMIESA-N
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Description

(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: is an organic compound featuring a thiophene ring attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.

    Attachment of the Thiophene Ring to the Butanamide Backbone: This step involves the nucleophilic substitution reaction where the thiophene ring is attached to the butanamide backbone using a suitable thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide exerts its effects involves interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: can be compared with other thiophene derivatives:

    Thiophene-2-carboxamide: Similar structure but lacks the butanamide backbone.

    Thiophene-2-thiol: Contains a thiol group instead of the butanamide moiety.

    Thiophene-2-sulfonamide: Features a sulfonamide group instead of the butanamide.

Uniqueness: : The presence of the butanamide backbone in This compound provides unique chemical properties and potential biological activities not found in other thiophene derivatives.

Properties

CAS No.

915791-97-8

Molecular Formula

C8H11NOS2

Molecular Weight

201.3 g/mol

IUPAC Name

(3S)-3-thiophen-2-ylsulfanylbutanamide

InChI

InChI=1S/C8H11NOS2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H2,9,10)/t6-/m0/s1

InChI Key

WRWZJCTVCCDYBR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC(=O)N)SC1=CC=CS1

Canonical SMILES

CC(CC(=O)N)SC1=CC=CS1

Origin of Product

United States

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